molecular formula C18H18F3N3O2 B2715787 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034276-61-2

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2715787
CAS No.: 2034276-61-2
M. Wt: 365.356
InChI Key: QMCQIRXXFJPRDC-UHFFFAOYSA-N
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Description

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibitor

One study identified a compound structurally related to 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics profiles and demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neurological disorders (Yamamoto et al., 2016).

Anti-angiogenic and DNA Cleavage Activity

Another study synthesized derivatives of a similar compound and evaluated them for their in vivo anti-angiogenic effects using the chick chorioallantoic membrane (CAM) model. The compounds efficiently blocked the formation of blood vessels and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia Patients

In a study on the metabolism of Flumatinib, a compound sharing a similar chemical backbone, the main metabolites in humans after oral administration were identified. The study provided insights into the metabolic pathways of this antineoplastic tyrosine kinase inhibitor in chronic myelogenous leukemia patients, highlighting the importance of understanding drug metabolism for therapeutic applications (Gong et al., 2010).

Inhibitor of Soluble Epoxide Hydrolase

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds demonstrated the importance of the triazine heterocycle for potency and selectivity, indicating their potential in developing treatments for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013).

Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols

A study focused on synthesizing novel fused heterobicycles, including 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, demonstrating the compound's versatility in creating pharmacologically active structures (Karthikeyan et al., 2014).

Properties

IUPAC Name

3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)15-5-1-2-6-16(15)23-17(25)24-11-3-4-14(12-24)26-13-7-9-22-10-8-13/h1-2,5-10,14H,3-4,11-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCQIRXXFJPRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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